molecular formula C15H21FO2 B1620691 2'-Fluoro-4'-heptyloxyacetophenone CAS No. 203066-88-0

2'-Fluoro-4'-heptyloxyacetophenone

Cat. No. B1620691
M. Wt: 252.32 g/mol
InChI Key: WZFGDZVTIZWPCV-UHFFFAOYSA-N
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Description

2’-Fluoro-4’-heptyloxyacetophenone is a chemical compound with the molecular formula C15H21FO2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of 2’-Fluoro-4’-heptyloxyacetophenone is 252.32 . For more detailed structural analysis, such as bond lengths and angles, one would need to refer to a detailed spectroscopic analysis or computational chemistry studies.


Physical And Chemical Properties Analysis

2’-Fluoro-4’-heptyloxyacetophenone has a molecular weight of 252.32 . Detailed physical and chemical properties such as melting point, boiling point, and density would require laboratory analysis or reference to specialized databases .

Scientific Research Applications

Chemical Synthesis and Catalysis

Research has demonstrated the utility of fluorinated compounds, including those structurally related to 2'-Fluoro-4'-heptyloxyacetophenone, in chemical synthesis and catalysis. For example, the development of green catalysts for the Suzuki reaction in water has been facilitated by compounds like oxime carbapalladacycle, which shows enhanced activity when supported on certain inorganic substrates. This is indicative of the potential utility of fluorinated acetophenones in catalysis and synthesis, particularly in reactions requiring the modulation of electronic properties for enhanced reactivity and selectivity (Baleizão, Corma, García, & Leyva, 2004).

Biological Interactions

The interaction of fluorinated acetophenones with biological systems has been a subject of study, as seen in the investigation of the biological Baeyer–Villiger oxidation of acetophenones using 19F nuclear magnetic resonance (NMR). This research highlights the ability of specific enzymes to catalyze the conversion of fluorinated acetophenones to valuable synthons for further chemical synthesis, indicating the potential biomedical applications of these compounds in enzyme-catalyzed reactions (Moonen, Rietjens, & van Berkel, 2001).

Fluorescence and Imaging Applications

The development of novel fluorescent materials often involves the manipulation of fluorophores' electronic environments, as seen in studies involving fluorinated compounds. For instance, the synthesis and characterization of fluorophores for potential use in biological imaging and sensing applications have been explored, demonstrating the importance of fluorinated groups in tuning the optical properties of these molecules. This area of research suggests the potential of 2'-Fluoro-4'-heptyloxyacetophenone derivatives in the design of new fluorescent probes for biological and materials science applications (Diwu et al., 1997).

Environmental and Analytical Chemistry

The study of fluorinated compounds extends to environmental and analytical chemistry, where their unique properties are leveraged for the detection and quantification of various analytes. For example, the use of molecularly imprinted polymers for the detection of herbicides demonstrates the applicability of fluorinated acetophenones in developing sensitive and selective analytical methods (Haupt, Mayes, & Mosbach, 1998).

properties

IUPAC Name

1-(2-fluoro-4-heptoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FO2/c1-3-4-5-6-7-10-18-13-8-9-14(12(2)17)15(16)11-13/h8-9,11H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFGDZVTIZWPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC(=C(C=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379051
Record name 2'-Fluoro-4'-heptyloxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoro-4'-heptyloxyacetophenone

CAS RN

203066-88-0
Record name 1-[2-Fluoro-4-(heptyloxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203066-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-4'-heptyloxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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